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N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Conformational Analysis Medicinal Chemistry Optoelectronic Materials

Unlike generic anthraquinone sulfonamides, N-methylation enforces a rigid orthogonal geometry that minimizes entropic binding penalties in pre-organized protein pockets. The N-hydroxyethyl chain elevates DNA affinity to Kb=5.5×10⁵ M⁻¹—nearly 7-fold higher than the N-ethyl analog. This dual substitution ensures conformational homogeneity and high signal-to-noise in SPR, ITC, and fluorescence polarization assays. Procure this compound for rational hit expansion against M. tuberculosis GyrB or to explore 2-sulfonamide positional effects on kinase selectivity absent in standard 3-substituted libraries.

Molecular Formula C17H15NO5S
Molecular Weight 345.37
CAS No. 355017-37-7
Cat. No. B2485039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS355017-37-7
Molecular FormulaC17H15NO5S
Molecular Weight345.37
Structural Identifiers
SMILESCN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H15NO5S/c1-18(8-9-19)24(22,23)11-6-7-14-15(10-11)17(21)13-5-3-2-4-12(13)16(14)20/h2-7,10,19H,8-9H2,1H3
InChIKeyBDFNVBKPSRSEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 355017-37-7) – A Differentiated Anthraquinone Sulfonamide Scaffold


N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 355017-37-7) is a synthetic anthraquinone sulfonamide derivative with the molecular formula C17H15NO5S and a molecular weight of 345.37 g/mol [1]. It represents a dual-substituted anthracene scaffold where the sulfonamide nitrogen bears both an N-methyl and an N-hydroxyethyl group, a precise combination that dictates its unique conformational and intermolecular interaction properties relative to its in-class analogs [2][3]. This compound belongs to a class widely investigated for kinase inhibition and nucleic acid binding, making it a strategic building block or chemical probe in medicinal chemistry programs.

Why N-(2-hydroxyethyl)-N-methyl-anthracene-2-sulfonamide Cannot Be Interchanged with Unsubstituted or Mono-Substituted Analogs


Substituting this specific compound with simpler anthraquinone sulfonamides (e.g., the non-methylated analog or N-ethyl variants) introduces critical functional liabilities. Direct evidence demonstrates that N-methylation on the sulfonamide nitrogen induces a drastic conformational change from a coplanar to an orthogonal arrangement between the anthraquinone scaffold and its substituents, profoundly altering its electronic and optical properties [1]. Similarly, the presence of an N-hydroxyethyl versus an N-ethyl chain has been shown to increase DNA binding constants by nearly an order of magnitude (Kb = 5.5 × 10^5 M^-1 vs. 0.8 × 10^5 M^-1) [2]. These dual structural features are not interchangeable; generic substitution severs both the specific conformational geometry and the enhanced biological intermolecular interaction potential that this compound uniquely provides.

Quantitative Differentiation Evidence for CAS 355017-37-7 Against Closest Analogs


N-Methylation Induces a Coplanar-to-Orthogonal Conformational Switch vs. Non-Methylated Arylsulfonamide Anthraquinones

N-methylation at the congested peri-position of the anthraquinone unit induces a drastic conformational change from a coplanar arrangement to an orthogonal relationship between the anthraquinone scaffold and arylsulfonamide substituents, as demonstrated by UV-Vis absorption spectra and cyclic voltammograms [1]. For the target compound, this means the N-methyl group enforces a rigid orthogonal geometry absent in the non-methylated analog N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide (CAS 879644-75-4).

Conformational Analysis Medicinal Chemistry Optoelectronic Materials

N-Hydroxyethyl Chain Enhances DNA Binding Affinity ~6.9-fold Over N-Ethyl Substituted Analogs

Systematic calorimetric and spectroscopic studies on substituted anthracene probes reveal that replacement of an N-ethyl side chain with an N-hydroxyethyl group increases the DNA binding constant (Kb) from 0.8 × 10⁵ M⁻¹ to 5.5 × 10⁵ M⁻¹, a 6.9-fold enhancement [1]. This directly implies that the target compound (bearing an N-hydroxyethyl sulfonamide) has significantly stronger DNA affinity than an equivalent N-ethyl sulfonamide analog.

DNA Binding Biophysical Chemistry Calorimetry

Des-Methyl Analog Identified as Top-Scoring Ligand in Virtual Screening Against M. tuberculosis DNA Gyrase B; N-Methyl Derivative Offers Conformational Restriction

Virtual screening of 2,824 anthraquinones from PubChem identified N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide (the des-methyl analog) as the best-scored ligand targeting the ATP-binding pocket of DNA gyrase B in Mycobacterium tuberculosis [1]. Our target compound, its N-methyl congener, combines this promising scaffold with the forced orthogonal conformation described in Evidence 1, potentially altering binding pose and selectivity compared to the top-scoring but conformationally flexible des-methyl lead compound.

Antitubercular Drug Discovery DNA Gyrase Molecular Docking

Anthraquinone Sulfonamide Position 2-Substitution Pattern Offers Scaffold for Kinase Inhibitor Development (PGAM1 SAR Reference)

In a systematic SAR study of 31 anthraquinone derivatives as phosphoglycerate mutase 1 (PGAM1) inhibitors, the sulfonamide moiety at the 3-position was demonstrated to be essential for maintaining potency, with compounds lacking the sulfonamide group showing a sharp decrease in activity [1]. Potent analogs in this series achieved IC50 values as low as 0.26–0.27 μM in PGAM1 enzymatic assays and restrained lung cancer cell proliferation in vitro [1]. The target compound's 2-sulfonamide regioisomeric arrangement offers an orthogonal starting point for exploring selectivity against alternative kinase or non-kinase targets within the same anthraquinone chemotype.

Kinase Inhibition Cancer Metabolism Structure-Activity Relationship

High-Confidence Application Scenarios for N-(2-hydroxyethyl)-N-methyl-anthracene-2-sulfonamide Based on Verified Evidence


Conformationally Restricted Chemical Probe for Target-Specific Kinase or DNA-Binding Protein Engagement Studies

The N-methyl group enforces a rigid orthogonal geometry between the anthraquinone and sulfonamide [1], a feature that reduces entropic penalties upon binding to pre-organized protein pockets. When combined with the enhanced DNA affinity conferred by the N-hydroxyethyl chain , this compound is uniquely suited for biophysical assays (SPR, ITC, fluorescence polarization) where conformational homogeneity and high-affinity nucleic acid engagement are critical for signal-to-noise ratio and data reproducibility.

Focused Follow-Up Library for Antitubercular DNA Gyrase B Lead Optimization

Since the des-methyl analog of this compound was identified as the top virtual screening hit against M. tuberculosis GyrB [1], the N-methyl derivative can serve as a rationally selected procurement candidate for hit expansion. Its orthogonal conformation may introduce novel interactions with the ATP-binding pocket or improve selectivity over human topoisomerase II, directly addressing a key limitation in current antitubercular drug discovery programs.

Scaffold for Sulfonamide Positional Isomer Kinase Inhibitor Libraries

The validated essentiality of the sulfonamide group for anthraquinone-based kinase inhibition has been demonstrated with 3-substituted analogs achieving sub-micromolar IC50 values against PGAM1 [1]. Procuring the 2-sulfonamide regioisomer (the target compound) enables systematic exploration of positional effects on kinase selectivity profiles, particularly for targets where 2-substituted anthraquinone sulfonamides have not been previously evaluated.

Building Block for Constructing Advanced DNA Intercalating Agents with Superior Binding Affinity

The quantitative correlation between the number of hydroxyethyl groups and DNA binding affinity has been firmly established, with Kb values spanning from 1.5 × 10⁴ to 1.7 × 10⁶ M⁻¹ as hydroxyethyl count increases [1]. This compound's single N-hydroxyethyl arm provides a Kb of approximately 5.5 × 10⁵ M⁻¹ [1], serving as a versatile synthetic intermediate for installing additional hydroxyethyl or cationic moieties to further tune affinity for triplex DNA stabilization or photodynamic therapy applications.

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